5-Hydroxyindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxyindole is a hydroxylated indole used as a building block in the preparation of various pharmaceutical compounds such as indole-based neurochemicals . It is a metabolite of Tryptophan and has displayed weak inhibitory activity on human melanoma tyrosinase . It also showed inhibition of serotonin transport by blood platelets .

Synthesis Analysis

A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to this compound (5-HI) via the tryptophanase (TnaA) enzyme . Mild Lewis acids and low environmental impact solvents were investigated for Nenitzescu synthesis . Cyclopentyl methyl ether can be used at room temperature in substitution of halogenated solvents with zinc, iron, and magnesium salts as homogeneous catalysts to give 5-hydroxyindoles in fair to good yields .Molecular Structure Analysis

The molecular formula of this compound is C8H7NO . The InChI string isInChI=1S/C8H7NO/c10-7-1-2-8-6(5-7)3-4-9-8/h1-5,9-10H . Chemical Reactions Analysis

The microbial conversion of dietary or drug substrates into small bioactive molecules represents a regulatory mechanism by which the gut microbiota alters intestinal physiology . The production of 5-HI is inhibited upon pH reduction in in vitro studies .Physical And Chemical Properties Analysis

This compound is sensitive to the spectroscopic characteristics of interior solvation, water network formation, and proton transfer to solvent .作用機序

Safety and Hazards

将来の方向性

Indole is a well-known aromatic compound among heterocyclic scaffolds found in many natural products and medicines . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . The authors provide an overview of all identified enzymes with the ability to convert indole to indigo, which is the most researched application .

特性

CAS番号 |

1953-54-5 |

|---|---|

分子式 |

C10H13NO |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

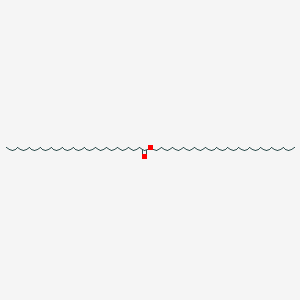

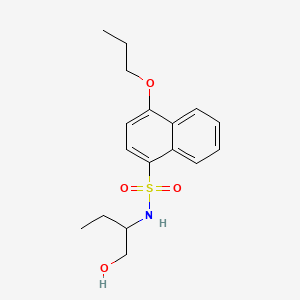

![4-{[5-Methyl-2-(pentyloxy)phenyl]sulfonyl}morpholine](/img/structure/B1181017.png)